molecular formula C9H16O B14232436 (3S)-7-Methylocta-5,6-dien-3-ol CAS No. 821782-74-5

(3S)-7-Methylocta-5,6-dien-3-ol

Cat. No.: B14232436
CAS No.: 821782-74-5
M. Wt: 140.22 g/mol
InChI Key: AZTKIEJIMIHAJK-VIFPVBQESA-N
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Description

(3S)-7-Methylocta-5,6-dien-3-ol is an organic compound characterized by its unique structure, which includes a hydroxyl group (-OH) attached to a carbon chain with a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-7-Methylocta-5,6-dien-3-ol typically involves the use of specific reagents and catalysts to achieve the desired stereochemistry and functional groups. One common method involves the asymmetric reduction of a precursor compound using a chiral catalyst. This process ensures the correct (3S) configuration of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are often employed to ensure the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

(3S)-7-Methylocta-5,6-dien-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond can be reduced to form a saturated compound.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce saturated alcohols.

Scientific Research Applications

(3S)-7-Methylocta-5,6-dien-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fragrances and flavors due to its unique scent profile.

Mechanism of Action

The mechanism of action of (3S)-7-Methylocta-5,6-dien-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The double bond in its structure also allows for various chemical modifications, which can alter its biological activity.

Comparison with Similar Compounds

Similar Compounds

    (3R)-7-Methylocta-5,6-dien-3-ol: The enantiomer of (3S)-7-Methylocta-5,6-dien-3-ol with different stereochemistry.

    7-Methyloct-5-en-3-ol: A similar compound with a single double bond.

    7-Methyloctan-3-ol: A saturated analog without any double bonds.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a double bond. This combination of features makes it a versatile compound for various chemical reactions and applications.

Properties

CAS No.

821782-74-5

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

InChI

InChI=1S/C9H16O/c1-4-9(10)7-5-6-8(2)3/h5,9-10H,4,7H2,1-3H3/t9-/m0/s1

InChI Key

AZTKIEJIMIHAJK-VIFPVBQESA-N

Isomeric SMILES

CC[C@@H](CC=C=C(C)C)O

Canonical SMILES

CCC(CC=C=C(C)C)O

Origin of Product

United States

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